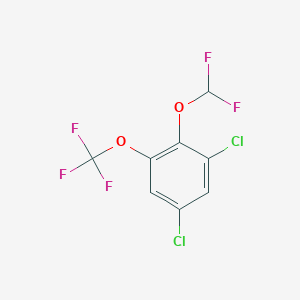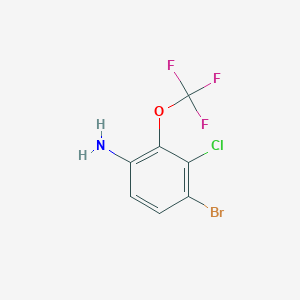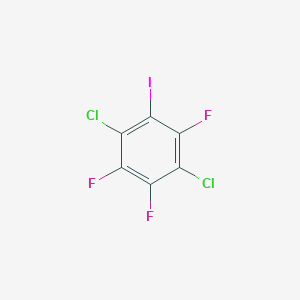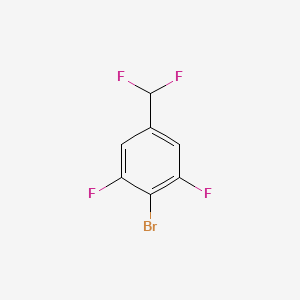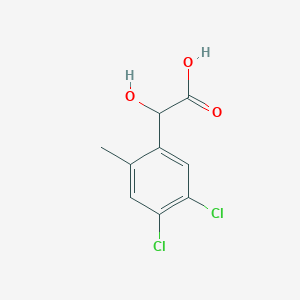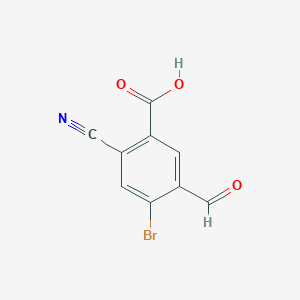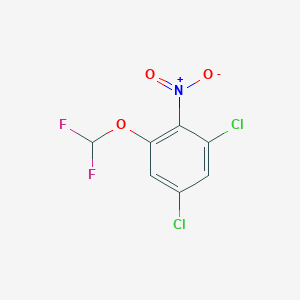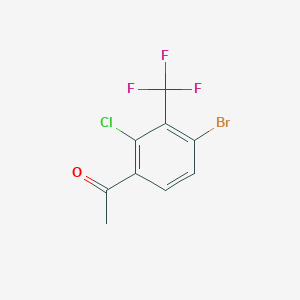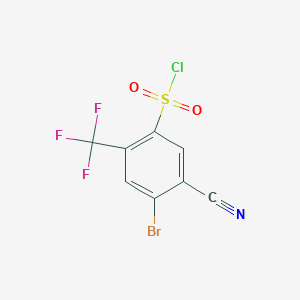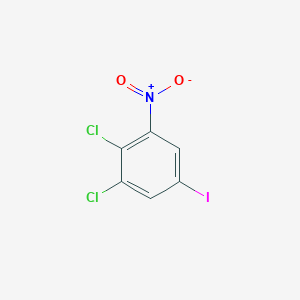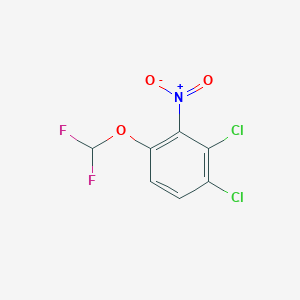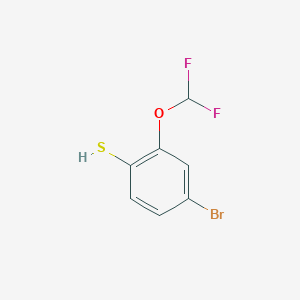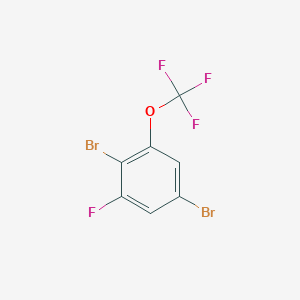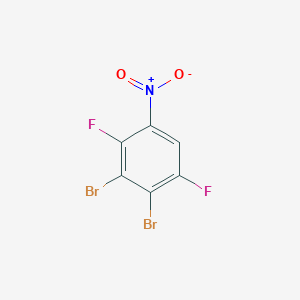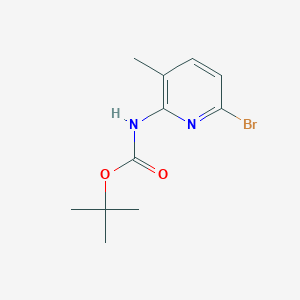
tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate
Vue d'ensemble
Description
Tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate (TBMC) is an organic compound that has been studied for its potential use in various scientific applications. TBMC is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of a carbamate group and a tert-butyl group. It is a white, crystalline solid with a melting point of 114-116°C. TBMC has been studied for its ability to inhibit enzymes and its potential use in drug design and synthesis, as well as its use as a catalyst in organic synthesis.
Applications De Recherche Scientifique
Organic Synthesis Applications
Use in Diels-Alder Reactions : tert-Butyl carbamates, including tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate, have been utilized in Diels-Alder reactions as key intermediates in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).
Formation of Heterocyclic Structures : Research has demonstrated the use of tert-Butyl carbamate derivatives in the formation of heterocyclic structures like thienopyrroles through Pd-catalyzed cyclization, highlighting their versatility in synthetic chemistry (Brugier, Outurquin, & Paulmier, 2001).
Structural Studies in Crystallography : The molecular structures of tert-Butyl carbamate derivatives, including those related to tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate, have been studied for their crystallographic properties, aiding in understanding molecular interactions and bond formations (Baillargeon et al., 2017).
Pharmaceutical Research Applications
Synthesis of Antimicrobial Compounds : tert-Butyl carbamates have been used in the synthesis of antimicrobial agents, demonstrating their potential in developing new therapeutic agents (Ghoneim & Mohamed, 2013).
Development of Protease Inhibitors : Research has shown the use of tert-Butyl carbamate derivatives in the synthesis of novel protease inhibitors, which are important in the treatment of various diseases (Ghosh, Cárdenas, & Brindisi, 2017).
Material Science Applications
- Photophysical Properties in Iridium Complexes : Tert-Butyl carbamate derivatives have been utilized in the creation of cationic iridium complexes with unique photophysical properties, indicating their role in advanced material science applications (Shan et al., 2011).
Propriétés
IUPAC Name |
tert-butyl N-(6-bromo-3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHSTGUCAZKFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



